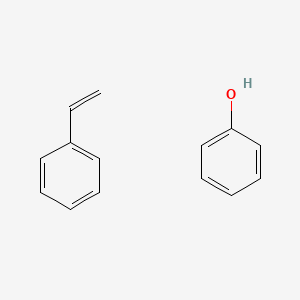

Phenol;styrene

Description

Properties

CAS No. |

68081-87-8 |

|---|---|

Molecular Formula |

C14H14O |

Molecular Weight |

198.26 g/mol |

IUPAC Name |

phenol;styrene |

InChI |

InChI=1S/C8H8.C6H6O/c1-2-8-6-4-3-5-7-8;7-6-4-2-1-3-5-6/h2-7H,1H2;1-5,7H |

InChI Key |

UZRCGISJYYLJMA-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CC=CC=C1.C1=CC=C(C=C1)O |

Related CAS |

26062-78-2 |

Origin of Product |

United States |

Synthesis Methodologies for Phenol Styrene Derivatives

Alkylation Reactions of Phenol (B47542) with Styrene (B11656)

The fundamental reaction for producing styrenated phenols is the Friedel-Crafts alkylation of phenol with styrene. rsc.org This electrophilic aromatic substitution reaction typically results in a mixture of ortho- and para-substituted products, along with the potential for over-alkylation to form di- and tri-substituted derivatives. rsc.org The distribution of these products is heavily dependent on the chosen catalytic system and the specific reaction conditions employed.

Catalytic Systems in Styrenated Phenol Synthesis

The choice of catalyst is paramount in directing the outcome of the phenol-styrene alkylation. Catalysts are broadly classified as homogeneous or heterogeneous, with each category offering distinct advantages and disadvantages.

Traditionally, the synthesis of styrenated phenols has relied on homogeneous acid catalysts. atamanchemicals.com Mineral acids such as sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) have been commonly used. epo.orggoogle.com Phosphoric acid, while having a lower reaction activity than sulfuric acid, demonstrates good selectivity, which can influence the composition of the resulting styrenated phenol mixture. google.com Specifically, using phosphoric acid as an initial catalyst can favor the formation of mono-styrenated phenol. googleapis.com

Lewis acids, such as aluminum chloride (AlCl₃) and indium(III) chloride (InCl₃), are also effective homogeneous catalysts for this reaction. atamanchemicals.comresearchgate.net Research has shown that InCl₃ can achieve a high total yield of styrenated phenols (98%) with a product selectivity of 20% MSP, 65% DSP, and 13% TSP under optimized conditions. researchgate.net

| Catalyst Type | Example | Key Findings |

| Mineral Acid | Phosphoric Acid (H₃PO₄) | Lower activity than sulfuric acid but good selectivity. google.com Can be used to increase the content of mono-styrenated phenol. googleapis.com |

| Mineral Acid | Sulfuric Acid (H₂SO₄) | A common and active catalyst. epo.orggoogle.com |

| Lewis Acid | Indium(III) Chloride (InCl₃) | Can achieve a 98% total yield with a selectivity of MSP/DSP/TSP = 20/65/13. researchgate.net |

| Lewis Acid | Aluminum Chloride (AlCl₃) | Used in combination with other supports for alkylation. atamanchemicals.com |

To overcome the challenges associated with homogeneous catalysts, such as corrosion and difficulty in separation, heterogeneous catalysts have been extensively investigated. These solid catalysts offer advantages like easier recovery and reuse.

Solid Acid Catalysts: Sulfated zirconia (SO₄²⁻/ZrO₂) has emerged as a promising solid acid catalyst for styrenated phenol synthesis. nih.govresearchgate.netepa.govnih.govingentaconnect.com Studies have demonstrated that this catalyst can achieve nearly 100% conversion of both phenol and styrene. nih.govresearchgate.netepa.govnih.govingentaconnect.com The selectivity towards MSP, DSP, and TSP can be tuned by adjusting the catalyst preparation and reaction conditions. For instance, an increase in the concentration of sulfuric acid solution used for sulfation leads to a decrease in MSP selectivity and an increase in TSP selectivity. atamanchemicals.com Montmorillonite K-10, a type of clay, has also been identified as a stable, active, and recyclable heterogeneous catalyst for the hydroarylation of styrene with p-cresol (B1678582). eurekaselect.com

Metal-Supported Catalysts: Catalytic systems involving metals supported on materials like silica (B1680970) gel have also been explored. For example, a mixture of NiCl₂ and AlCl₃ supported on silica gel has been used for the alkylation of phenol with styrene, achieving almost 100% phenol conversion. atamanchemicals.com

| Catalyst Type | Example | Key Findings |

| Solid Acid | Sulfated Zirconia (SO₄²⁻/ZrO₂) | Achieves nearly 100% conversion of phenol and styrene. nih.govresearchgate.netepa.govnih.govingentaconnect.com Selectivity can be tuned by catalyst preparation. atamanchemicals.com |

| Solid Acid | Montmorillonite K-10 | Stable, active, and recyclable catalyst for hydroarylation of styrene with p-cresol. eurekaselect.com |

| Metal-Supported | NiCl₂ and AlCl₃ on Silica Gel | Achieved almost 100% phenol conversion. atamanchemicals.com |

| Ion Exchange Resin | Macroporous Strong Acid Cation Exchange Resin | Simplifies the synthesis process and allows for lower reaction temperatures. google.com |

While research into advanced catalytic approaches like photoacid catalysis and hypervalent chalcogen bond catalysis for phenol-styrene alkylation is not as extensively documented in the provided context, the broader field of phenol alkylation is continually evolving. These novel methods could offer new pathways for achieving higher selectivity and efficiency under milder conditions.

Reaction Conditions and Parameter Optimization

Optimizing reaction parameters such as temperature and pressure is crucial for controlling the selectivity of the styrenated phenol synthesis.

Temperature plays a significant role in the alkylation of phenol with styrene. For instance, in a process using a phosphoric acid catalyst, the reaction temperature can be relatively high. google.com In one patented method, the reaction temperature was increased to 125°C after the addition of sulfuric acid. epo.orggoogleapis.com Conversely, using a macroporous strong acid cation exchange resin allows for a lower reaction temperature, typically between 85-110°C. google.com

Studies using SO₄²⁻/ZrO₂ catalysts have shown that optimal results can be obtained at temperatures around 80°C to 100°C. nih.govresearchgate.netepa.govnih.gov For example, with a 5-SO₄²⁻/ZrO₂ catalyst, almost 100% conversion was achieved at a reaction temperature of 80°C. nih.govresearchgate.net Another study using a 15-SO₄²⁻/ZrO₂ catalyst also reported nearly 100% conversion at 100°C. nih.govingentaconnect.com

The pressure under which the reaction is carried out can also influence the outcome, though specific details on its effect on selectivity are less prevalent in the provided search results. However, it is a critical parameter in many chemical processes, affecting reaction rates and equilibrium positions.

| Catalyst | Temperature (°C) | Pressure | Key Findings on Selectivity |

| Phosphoric Acid / Sulfuric Acid | 125 | Not Specified | A specific temperature profile was used to control the reaction. epo.orggoogleapis.com |

| Macroporous Strong Acid Cation Exchange Resin | 85 - 110 | Not Specified | Allows for lower reaction temperatures compared to some traditional methods. google.com |

| 5-SO₄²⁻/ZrO₂ | 80 | Not Specified | Selectivity of MSP, DSP, and TSP was 12.4%, 64.5%, and 23.1% respectively. nih.govresearchgate.net |

| 15-SO₄²⁻/ZrO₂ | 100 | Not Specified | Selectivity of MSP, DSP, and TSP was 23.6%, 52.1%, and 5.4% respectively. nih.govingentaconnect.com |

Solvent Effects and Solvent-Free Reaction Conditions

Solvent Effects: The rates of hydrogen atom abstraction from phenols by free radicals, a key step in some related polymerization processes, are profoundly influenced by the solvent's ability to form hydrogen bonds. researchgate.net In the context of the base-catalyzed reaction of styrene oxide with phenol, the solvent and temperature are critical parameters. acs.org For free-radical copolymerization of styrene with other monomers like methyl methacrylate, solvents such as benzene (B151609), benzonitrile, and benzyl (B1604629) alcohol have been shown to have small but definite effects on monomer reactivity ratios. researchgate.net The polarity of the solvent can heavily influence monomer conversion in styrene polymerization; for instance, in batch solution polymerization, acetone (B3395972) (a more polar solvent) has been shown to yield higher monomer conversion compared to the less polar toluene. dergipark.org.tr These findings underscore the principle that solvent-reactant interactions, particularly hydrogen bonding with the phenolic hydroxyl group, can alter reaction pathways and efficiencies. researchgate.net

Solvent-Free Reaction Conditions: Solvent-free, or "neat," reaction conditions are increasingly employed for the synthesis of styrenated phenols, offering advantages such as reduced environmental impact, lower cost, and simplified product purification. lookchem.com Many industrial and laboratory-scale syntheses are conducted by heating the reactants (phenol and styrene) directly with a catalyst, without any solvent medium. lookchem.com For example, the hydroarylation of styrene with phenol has been successfully carried out at 120 °C under solvent-free conditions using various catalysts. lookchem.com This approach is not only greener but can also lead to high product yields. In one study comparing a photoacid catalyst to conventional H₂SO₄ or FeCl₃ for the reaction of phenol with styrene, the reactions were performed without any added solvent.

The following table summarizes the impact of reaction conditions on monomer conversion in the solution polymerization of styrene, illustrating the significant role of the solvent.

| Solvent | Initiator | Reaction Time (min) | Monomer Conversion (%) |

| Acetone | Benzoyl Peroxide (BPO) | 20 | 90 |

| Toluene | Benzoyl Peroxide (BPO) | 20 | 10 |

| Toluene | Benzoyl Peroxide (BPO) | 40 | 20 |

This table illustrates the significant effect of solvent polarity on styrene polymerization conversion rates. Data sourced from a study on solvent effects in styrene polymerization. dergipark.org.tr

Microwave Irradiation Techniques in Phenol Alkylation

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and enhanced product purity compared to conventional heating methods. rsc.orgcem.com While specific literature on the direct microwave-assisted alkylation of phenol with styrene is nascent, the application of this technique to related reactions demonstrates its high potential.

Microwave irradiation has been successfully used for the one-step synthesis of 4-vinylphenols (hydroxystyrenes) from hydroxy-substituted phenylaldehydes and malonic acid. google.com This process highlights the ability of microwaves to efficiently drive condensation and decarboxylation reactions. In other applications, microwave-assisted methods have been employed for the synthesis of various heterocyclic compounds and for derivatizing polymers, achieving quantitative yields in minutes, whereas conventional methods might take days and result in lower yields. rsc.orgcem.com For instance, the synthesis of coumarin (B35378) derivatives from phenols and propiolic acid using a Yb(OTf)₃ catalyst under microwave irradiation at 80 °C yielded excellent results (91–98%) in just 2 minutes, a significant improvement over traditional heating. rsc.org These examples strongly suggest that microwave irradiation could be a highly effective technique for the alkylation of phenol with styrene, potentially offering a rapid and efficient pathway to styrenated phenols under controlled conditions.

Regioselectivity and Isomer Distribution in Styrenated Phenol Production

The alkylation of phenol with styrene is a classic electrophilic aromatic substitution reaction, yielding a mixture of ortho- and para-substituted products. google.com The final product is typically a blend of mono-styrenated phenol (MSP), di-styrenated phenol (DSP), and tri-styrenated phenol (TSP). atamanchemicals.compcc.eu The distribution of these isomers is not random but is controlled by several key reaction parameters.

Catalyst: The choice of catalyst is crucial. Lewis acids like AlCl₃ and FeCl₃, as well as Brønsted acids like H₂SO₄ and phosphoric acid (H₃PO₄), are commonly used. epo.org Phosphoric acid catalysts are noted for having higher selectivity towards para-substitution compared to sulfuric acid catalysts. epo.org Using a phosphoric acid catalyst can control the MSP content to 50 wt% or more. epo.org Solid acid catalysts, such as sulfated zirconia (SO₄²⁻/ZrO₂), have also been developed to afford high selectivity towards specific isomers, particularly DSP. atamanchemicals.comnih.govresearchgate.net In one study, using InCl₃ as a catalyst resulted in a high total yield (98%) with a product selectivity of MSP/DSP/TSP of 20/65/13. researchgate.net

Molar Ratio: The molar ratio of styrene to phenol is a primary determinant of the degree of styrenation. Increasing the styrene-to-phenol ratio generally favors the formation of higher substituted products like DSP and TSP. For instance, reacting 1 mole of phenol with 1-1.5 moles of styrene can produce a mixture where MSP is the major component (50-75 wt%). google.com

Temperature: Reaction temperature also influences isomer distribution. Lower temperatures (e.g., 80–100 °C) tend to favor the formation of mono-styrenated phenol. As the temperature increases (e.g., above 120 °C), the formation of di- and tri-styrenated phenols becomes more prevalent.

The commercial composition of styrenated phenol can be tailored for specific applications by controlling these factors. For example, a product intended for use as an antioxidant in rubber might contain 11% MSP, 43% DSP, and 43% TSP, while a formulation for producing styrenated phenol ethoxylates might have a much higher TSP content (70%). service.gov.uk

The table below shows the effect of different catalysts and conditions on the isomer distribution of styrenated phenols.

| Catalyst | Styrene/Phenol Molar Ratio | Temperature (°C) | Reaction Time (h) | MSP Selectivity (%) | DSP Selectivity (%) | TSP Selectivity (%) | Conversion (%) |

| 5-SO₄²⁻/ZrO₂ | 2:1 | 80 | 6 | 12.4 | 64.5 | 23.1 | ~100 |

| SO₄²⁻/ZrO₂ | - | 80 | 6 | 18.3 | 63.5 | 18.1 | ~100 |

| H₃PO₄ / H₂SO₄ | 1.15:1 | 140-170 | 1.5 | >50 | - | - | 97 |

| InCl₃ | 2:1 | 120 | 6 | 20 | 65 | 13 | 98 |

This interactive table presents research findings on the selectivity of styrenated phenol synthesis under various catalytic conditions. atamanchemicals.comepo.orgnih.govresearchgate.net

Large-Scale Synthesis Process Considerations and Scalability Studies

Transitioning the synthesis of styrenated phenols from laboratory to large-scale industrial production involves several critical considerations to ensure efficiency, safety, and product consistency. Key factors include catalyst selection, reactor design, heat management, and purification processes.

Solid acid catalysts like sulfated zirconia (SO₄²⁻/ZrO₂) are particularly attractive for large-scale processes because they are easily separated from the liquid product, reducing downstream processing steps and minimizing waste, unlike homogeneous catalysts. atamanchemicals.comnih.gov A study on the scale-up process for synthesizing SPs with high DSP content utilized a SO₄²⁻/ZrO₂ catalyst in a liquid-phase batch reactor. nih.gov The optimal conditions were identified as a reaction temperature of 80 °C for 6 hours with a catalyst load of 2 wt%, achieving nearly 100% conversion of both phenol and styrene. nih.govresearchgate.net

A typical large-scale batch process involves charging phenol and the catalyst into a reactor, heating to the target temperature (e.g., 100-150 °C), and then gradually adding styrene over a period of time. epo.orggoogle.com This controlled addition helps to manage the exothermic nature of the alkylation reaction and maintain a stable temperature, which is crucial for controlling isomer selectivity. epo.orggoogle.com After the reaction is complete, unreacted materials may be removed by vacuum distillation. epo.org If a liquid acid catalyst like phosphoric or sulfuric acid is used, a neutralization step with a base (e.g., sodium carbonate) is required, followed by filtration to remove the resulting salt. epo.org

The practicality of a synthesis protocol for gram-scale production without compromising yield is a key indicator of its scalability. nih.gov For instance, protocols developed for the synthesis of other phenol derivatives have demonstrated successful scaling to the gram level while maintaining high yields, suggesting that well-optimized styrenated phenol synthesis methods can also be effectively scaled. nih.govrsc.org

Polymerization and Copolymerization of Phenol and Styrene Derivatives

Phenol and styrene derivatives are important monomers and comonomers in the synthesis of a wide range of polymers. Their incorporation into polymer chains imparts specific properties such as thermal stability, chemical resistance, and altered mechanical characteristics. ontosight.ai

Radical Copolymerization Mechanisms

Radical polymerization is a common method for synthesizing copolymers of styrene and functionalized phenols, such as vinyl phenol. osti.govacs.org The process involves the initiation, propagation, and termination of polymer chains via free-radical intermediates.

Free-Radical Polymerization (FRP): In FRP, a free-radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), is thermally or photochemically decomposed to generate initial radicals. wiseguyreports.comcdnsciencepub.com These radicals then add to the double bond of a monomer (e.g., styrene or a protected vinyl phenol derivative), creating a new monomer radical. This new radical propagates the chain by adding to successive monomer units. cdnsciencepub.com The presence of phenols can influence the polymerization of vinyl monomers; for example, polymer radicals can attack phenols via hydrogen abstraction from the hydroxyl group, which can act as a chain transfer or termination step. cdnsciencepub.com The synthesis of alternating copolymers of vinyl phenol and N-substituted maleimides has been achieved through radical copolymerization of a protected styrene derivative, followed by a deprotection step to reveal the phenolic hydroxyl group. osti.govacs.org

Atom Transfer Radical Polymerization (ATRP): ATRP is a type of controlled or living radical polymerization that allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures. cmu.edu The mechanism involves a reversible equilibrium between active, propagating radicals and dormant species, which are typically alkyl halides. cmu.edu This equilibrium is catalyzed by a transition metal complex (e.g., copper, iron). acs.orgcmu.edu

Styrene and its derivatives are readily polymerized using ATRP. cmu.edu The process is typically conducted at elevated temperatures (e.g., 110-130 °C) using an alkyl halide initiator and a copper-based catalyst. cmu.edu While phenols themselves can interfere with some ATRP systems, protected phenolic monomers like 4-acetoxystyrene (B54282) can be polymerized in a controlled manner. The resulting polymer can then be deprotected to yield well-defined poly(4-vinylphenol). ATRP has been successfully used to create a variety of functional polymers, including star-shaped polymers with calixarene (B151959) cores and block copolymers containing styrene and acrylate (B77674) blocks. cmu.edu DFT studies have been employed to investigate the complex interplay between ATRP and competing pathways like catalytic chain transfer (CCT) in iron-catalyzed styrene polymerization. nih.gov

Synthesis of Phenolic Resins with Styrene Incorporation

Phenolic resins (also known as phenoplasts) are thermosetting polymers synthesized from the condensation reaction of phenol with formaldehyde (B43269). ontosight.ai These resins possess high thermal stability and chemical resistance but can be brittle. To improve their properties, particularly toughness and impact resistance, they are often chemically modified by incorporating styrene. google.comontosight.ai

The process typically involves first preparing a phenolic resin (a resole or novolac) through the reaction of phenol and formaldehyde under acidic or basic catalysis. This pre-polymer is then reacted with styrene. ontosight.ai The styrenation reaction is an alkylation where the vinyl group of the styrene adds to the phenolic rings within the resin structure, primarily at the ortho and para positions relative to the hydroxyl groups. google.com This incorporation of bulky phenylethyl groups into the resin backbone disrupts the dense cross-linking, leading to improved flexibility and processability. ontosight.ai

The resulting styrenated phenolic resins are used in a variety of demanding applications, including as impregnating resins for high-grade electrical laminates, where they provide excellent electrical insulating properties. google.com The weight ratio of phenol to the styrenated phenol component in the final resin formulation can be varied widely (e.g., from 95:5 to 30:70) to fine-tune the properties of the cured material for specific applications. google.com

Advanced Polymer Architectures and Composition Control (e.g., Alternating Copolymers, Functionalized Copolymers)

The synthesis of phenol-styrene derivatives has evolved to create advanced polymer architectures with precise control over their composition and properties. This has led to the development of materials with tailored functionalities for a variety of applications. Key among these are alternating copolymers and functionalized copolymers, which offer unique characteristics not found in simple random copolymers.

Alternating Copolymers:

The arrangement of monomer units in a polymer chain significantly influences its properties. Alternating copolymers of phenol and styrene derivatives are of particular interest because the regular alternation of hydrophilic (phenol) and hydrophobic (styrene) units can lead to unique surface behaviors and thermal properties. researchgate.netacs.org

A common strategy to synthesize alternating copolymers involves the radical copolymerization of a protected styrene derivative, such as a vinyl phenol (VP), with a functional comonomer like N-substituted maleimide (B117702). researchgate.netacs.org This is followed by a deprotection step to reveal the phenolic hydroxyl groups. This method allows for the creation of copolymers with a well-defined alternating sequence. For instance, a series of alternating copolymers of styrene derivatives (including vinyl phenol and vinyl catechol) with N-substituted maleimides have been synthesized. researchgate.netacs.org These copolymers, especially those with long alkyl chains on the maleimide unit, have shown potential as unique coating materials that balance both adhesion and water repellency. researchgate.netacs.org The specific alternating arrangement of hydrophilic and hydrophobic pendants along the polymer backbone is thought to be responsible for these distinct surface properties. researchgate.netacs.org

Another approach to achieve alternating structures is through the copolymerization of monomers that have an inherent preference for cross-propagation over homopropagation. jku.at This is often observed in donor-acceptor monomer pairs. researchgate.net For example, the copolymerization of styrene (an electron-donor monomer) and maleic anhydride (B1165640) (an electron-acceptor monomer) is a classic example that leads to a highly alternating copolymer. jku.at While direct copolymerization of phenol and styrene can be challenging, the use of protected phenolic monomers or monomers with similar electronic characteristics can facilitate the formation of alternating architectures.

The thermal properties of these alternating copolymers can be significantly different from their random counterparts. For example, the glass transition temperature (Tg) of poly(styrene-alt-hydroxyphenylmaleimide) is considerably higher than that of poly(styrene-co-vinyl phenol). nsysu.edu.tw This is attributed to the presence of the maleimide unit and intramolecular screening effects. nsysu.edu.tw

Functionalized Copolymers:

Functionalized copolymers of phenol and styrene are designed to incorporate specific chemical groups that impart desired functionalities. These functionalities can be introduced either by copolymerizing functionalized monomers or by post-polymerization modification.

Cationic copolymerization is a viable method for synthesizing random copolymers of isobutylene (B52900) with functional styrene derivatives like 4-acetoxystyrene or 4-tert-butoxystyrene. researchgate.net Subsequent hydrolysis of the acetoxy or tert-butoxy (B1229062) groups yields copolymers with phenolic hydroxyl side groups. researchgate.net These functionalized copolymers exhibit increased hydrophilicity and can display properties like self-healing due to intermolecular hydrogen bonding. researchgate.net

Living polymerization techniques, such as anionic polymerization, offer precise control over the polymer architecture and allow for the synthesis of well-defined block copolymers. For instance, a poly(styrene-b-tert-butoxystyrene-b-styrene) copolymer can be synthesized by anionic polymerization, followed by hydrolysis to produce a poly(styrene-b-4-hydroxystyrene-b-styrene) block copolymer. researchgate.net

Post-polymerization modification is another powerful tool for introducing functionality. For example, phenol-containing copolystyrene can be synthesized and subsequently reacted with sulfuryl fluoride (B91410) (SO2F2) to introduce fluorosulfate (B1228806) groups. osti.gov This demonstrates how a pre-formed polymer can be chemically altered to introduce new functional moieties.

The table below summarizes some examples of advanced phenol-styrene copolymer architectures and their synthesis methods.

| Copolymer Architecture | Monomers | Polymerization Method | Key Features & Findings |

| Alternating Copolymer | Vinyl phenol, N-alkyl maleimide | Radical copolymerization followed by deprotection | Balances adhesion and water repellency; unique surface properties due to alternating hydrophilic/hydrophobic groups. researchgate.netacs.org |

| Alternating Copolymer | Styrene, Hydroxyphenylmaleimide | Free radical copolymerization | Higher glass transition temperature compared to random copolymers due to the maleimide unit. nsysu.edu.tw |

| Functionalized Random Copolymer | Isobutylene, 4-acetoxystyrene | Cationic copolymerization and subsequent hydrolysis | Introduces phenolic hydroxyl groups, leading to increased hydrophilicity and self-healing properties. researchgate.net |

| Functionalized Block Copolymer | Styrene, tert-butoxystyrene | Anionic polymerization and subsequent hydrolysis | Creates well-defined block structures with phenolic functionality. researchgate.net |

| Functionalized Copolymer | Styrene, Silyl ether substituted styrene | Free-radical copolymerization | Allows for post-polymerization modification via SuFEx chemistry. osti.gov |

Chemical Modification and Conjugation Strategies in Phenol-Styrene Polymers (e.g., Phenol-functionalized Polystyrene, Amino-functionalized Copolymers)

The chemical modification of pre-existing phenol-styrene polymers and the synthesis of copolymers with reactive functional groups are crucial strategies for creating materials with tailored properties and for conjugating them with other molecules.

Phenol-functionalized Polystyrene:

One direct method to introduce phenol functionality into polystyrene is through the hydrosilation reaction of an unprotected phenol, such as 2-allylphenol, with a silane-functionalized polystyrene. ohiolink.edu This method demonstrates the utility of post-polymerization modification to incorporate phenolic groups onto a pre-made polymer backbone. ohiolink.edu

Another approach involves the incorporation of phenolic compounds into a polystyrene matrix through chemical modification of chloromethylated polystyrene. researchgate.net This allows for the attachment of various phenolic compounds, such as p-hydroxybenzaldehyde or vanillin, to the polymer chain. researchgate.net Furthermore, sodium lignosulfonate, a natural polymer rich in phenolic and other functional groups, can be used to modify polystyrene, enhancing its properties for applications like phenol adsorption from wastewater. mdpi.com The process involves an amination pretreatment of chloromethylated polystyrene followed by reaction with sodium lignosulfonate and formaldehyde. mdpi.com

Modification can also be achieved by reacting a hydroxy styrene polymer with a monomethylolated phenolic compound. google.com This condensation reaction results in an alkali-soluble binder resin with a controlled molecular weight distribution. google.com

Amino-functionalized Copolymers:

The introduction of amino groups into phenol-styrene copolymers opens up possibilities for further reactions, pH-responsive behavior, and applications in areas like drug delivery and catalysis.

A common strategy is to copolymerize styrene with a monomer containing a protected amino group or a group that can be converted to an amine. For instance, an amino-functionalized monomer, N-(3-aminopropyl)-p-vinylbenzylimine, can be synthesized and then copolymerized with styrene via UV-induced emulsion polymerization. researchgate.net This method allows for the preparation of amino-functionalized polystyrene nanoparticles with controllable particle size and amino group content. researchgate.net

Another route involves the synthesis of copolymers of styrene and N-vinylformamide (NVF). mdpi.com The subsequent hydrolysis of the formamide (B127407) groups yields primary amine functionalities. This method is advantageous as it avoids the use of toxic chloromethylated precursors. mdpi.com

Block copolymers with amino-functionalized end blocks can be synthesized via anionic polymerization using amino-functionalized monomers. google.com This provides precise control over the polymer architecture, leading to well-defined materials.

Post-polymerization modification is also a viable route for introducing amino groups. For example, chloromethylated polystyrene can be reacted with various amines to introduce the desired functionality. Styrene-divinylbenzene copolymers can be functionalized with aminophosphonate or amino acid-phosphonate groups for applications in removing pollutants from water. revmaterialeplastice.ro

The table below provides examples of chemical modification and conjugation strategies for phenol-styrene polymers.

| Polymer Type | Modification/Conjugation Strategy | Reagents/Monomers | Key Outcomes |

| Phenol-functionalized Polystyrene | Hydrosilation of silane-functionalized polystyrene | 2-allylphenol | Efficient incorporation of phenol functionality at the chain end. ohiolink.edu |

| Phenol-functionalized Polystyrene | Chemical modification of chloromethylated polystyrene | Phenolic compounds (e.g., p-hydroxybenzaldehyde) | Incorporation of phenolic moieties for applications like metal ion extraction. researchgate.net |

| Phenol-functionalized Polystyrene | Modification with sodium lignosulfonate | Chloromethylated polystyrene, sodium lignosulfonate, formaldehyde | Enhanced adsorption capacity for phenols. mdpi.com |

| Amino-functionalized Polystyrene | Copolymerization with a functional monomer | N-(3-aminopropyl)-p-vinylbenzylimine, styrene | Synthesis of amino-functionalized nanoparticles with controlled size and functionality. researchgate.net |

| Amino-functionalized Polystyrene | Copolymerization and subsequent hydrolysis | N-vinylformamide, styrene | A safe and green route to produce amine-functionalized polystyrene. mdpi.com |

| Amino-functionalized Styrene-DVB Copolymer | Post-polymerization functionalization | Styrene-divinylbenzene copolymer, propylamine, diethylphosphite | Creation of materials with aminophosphonate groups for pollutant removal. revmaterialeplastice.ro |

Reaction Mechanisms and Kinetics in Phenol Styrene Systems

Mechanistic Studies of Alkylation Reactions

The alkylation of phenol (B47542) with styrene (B11656) is a multifaceted reaction involving electrophilic attack on the electron-rich aromatic ring of phenol. The specific pathway and intermediates are heavily influenced by the catalyst and reaction conditions employed.

The reaction of phenol with styrene is a classic example of a Friedel-Crafts alkylation, which proceeds via an electrophilic aromatic substitution (EAS) mechanism. mdpi.comperformanceadditives.us The hydroxyl (-OH) group of phenol is a powerful activating group, meaning it increases the electron density of the aromatic ring, making it highly susceptible to attack by electrophiles. performanceadditives.usresearchgate.net This activation is achieved through the donation of a lone pair of electrons from the oxygen atom into the π-system of the ring, a phenomenon known as resonance.

This increased electron density is concentrated at the ortho and para positions relative to the hydroxyl group. researchgate.netresearchgate.net Consequently, the -OH group acts as an ortho, para-director, guiding the incoming electrophile (derived from styrene) to these positions. rubbermalaysia.comresearchgate.net The reaction typically yields a mixture of o-(1-phenylethyl)phenol and p-(1-phenylethyl)phenol, along with di- and tri-styrenated products, depending on the stoichiometry and reaction conditions. nih.govarxiv.org The strong activation provided by the hydroxyl group often allows the reaction to proceed under milder conditions than those required for the alkylation of benzene (B151609) itself. researchgate.net

In acid-catalyzed alkylation, the reaction is initiated by the protonation of styrene's vinyl group by an acid catalyst (e.g., H₂SO₄, HClO₄, or a Lewis acid). mdpi.comnih.gov This step generates a resonance-stabilized secondary carbocation, the 1-phenylethyl cation. This cation is the key electrophilic intermediate that attacks the phenol ring.

The formation of this carbocation is typically the rate-determining step in related alkene-arene alkylations. The subsequent step involves the attack of the electron-rich phenol ring on the 1-phenylethyl cation. This forms a resonance-stabilized cationic intermediate known as an arenium ion or sigma complex. The transition state for this step involves the development of a partial bond between a carbon atom of the phenol ring (at the ortho or para position) and the benzylic carbon of the phenylethyl cation. Finally, a proton is eliminated from the arenium ion, restoring the aromaticity of the ring and yielding the styrenated phenol product. performanceadditives.us Theoretical studies on analogous phenol alkylations suggest that protonation can significantly lower the transition barriers for these reactions. nih.gov

Phenolic compounds are well-established antioxidants, a property that is central to the function of styrenated phenols and relevant to the side reactions that can occur during styrene polymerization. mdpi.comrubbermalaysia.com This antioxidant activity stems from their ability to donate a hydrogen atom from the hydroxyl group to terminate free-radical chain reactions. mdpi.com In the context of styrene oxidation, which can lead to undesired polymerization or degradation, this mechanism is of particular importance.

During the autoxidation of styrene, radical initiators or exposure to oxygen and heat can lead to the formation of styryl radicals, which rapidly react with oxygen to form styrylperoxy radicals (St-OO•). These highly reactive peroxyl radicals can propagate a chain reaction by abstracting a hydrogen atom from another styrene monomer. Phenols can interrupt this cycle via a Hydrogen-Atom Transfer (HAT) process. mdpi.comresearchgate.net

The phenolic hydroxyl group donates its hydrogen atom to the styrylperoxy radical, as shown in the general scheme below:

St-OO• + Ph-OH → St-OOH + Ph-O•

This reaction quenches the reactive peroxyl radical, converting it into a more stable styrene hydroperoxide (St-OOH). The phenol is converted into a phenoxyl radical (Ph-O•), which is significantly less reactive than the peroxyl radical due to resonance stabilization, and thus less likely to propagate the radical chain. mdpi.com This radical scavenging ability makes phenols effective inhibitors for styrene polymerization. mdpi.com Studies on related systems show that the activation energy for hydrogen abstraction by peroxyl radicals from phenols is relatively low, making this a rapid and efficient termination step. researchgate.net

Hydroarylation refers to the addition of an aromatic C-H bond across an alkene double bond. In the phenol-styrene system, this leads directly to the styrenated phenol products. researchgate.netmdpi.com The reaction mechanism can be viewed through two primary activation modes: π-activation and O-activation.

π-Activation (C-Alkylation): This is the direct electrophilic attack on the aromatic ring, as described in the EAS pathway (Section 3.1.1). The electrophile (phenylethyl cation) interacts directly with the π-electron system of the phenol ring, leading to the formation of a C-C bond at the ortho or para position. This is the most common pathway for producing the desired C-alkylated styrenated phenols. mdpi.com

O-Activation (O-Alkylation): Under certain conditions, the nucleophilic oxygen atom of the phenol's hydroxyl group can attack the phenylethyl cation. nih.govuni-muenchen.de This results in the formation of a phenyl-(1-phenylethyl) ether, an O-alkylated product. This pathway is often in competition with C-alkylation. Ab initio density functional theory (DFT) calculations on similar phenol alkylation systems have shown that O-alkylation to form a phenolic ether can be an energetically favorable initial step. nih.govuni-muenchen.de This ether can then undergo an intramolecular rearrangement (e.g., a Fries rearrangement) under acidic conditions to yield the more thermodynamically stable C-alkylated phenols. Thus, the phenolic ether can act as a kinetic product or an intermediate on the pathway to the final C-alkylated products. nih.gov

Kinetics of Phenol-Styrene Reactions

The rate at which phenol and styrene react is dependent on several factors, including the concentrations of the reactants, the type and concentration of the catalyst, and the temperature.

Kinetic studies of the acid-catalyzed addition of styrene to phenol have shown the reaction to be of the second order. nih.gov A rate law describes how the rate of reaction depends on the concentration of the reactants. For a second-order reaction between phenol (initial concentration a) and styrene (initial concentration b), the rate law can be expressed as:

Rate = k[Phenol][Styrene]

The integrated rate equation used to determine the second-order rate constant, k, is:

k = (2.303 / t(a - b)) * log(b(a - x) / a(b - x))

where x is the concentration of phenol consumed at time t. nih.gov

Experimental measurements have been conducted to determine the rate constant under specific conditions. For example, in an acetic acid solution at 25°C with perchloric acid as the catalyst, the reaction kinetics were determined. nih.gov The results demonstrated a clear second-order relationship and showed that the rate constant was proportional to the catalyst concentration. nih.gov

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Reaction Order | Second Order | Acid-catalyzed in acetic acid solution | nih.gov |

| Rate Constant (k) | 0.00145 ± 0.00007 L·mol⁻¹·min⁻¹ | 25°C, 0.05 M HClO₄ catalyst, 1.000 M initial phenol | nih.gov |

| Activation Energy (Ea) | 45.48 kcal/mol | Hydroarylation of p-cresol (B1678582) with styrene using Montmorillonite K-10 catalyst (analogous system) |

Computational Chemistry Approaches in Phenol Styrene Research

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and reactivity of molecules. It offers a balance between accuracy and computational cost, making it well-suited for studying complex reaction mechanisms.

Elucidation of Reaction Pathways and Energy Barriers

DFT calculations have been instrumental in mapping out the potential energy surfaces of reactions between phenol (B47542) and styrene (B11656). This allows for the identification of the most likely reaction pathways and the calculation of the energy barriers associated with them. For instance, in the acid-catalyzed addition of styrene to phenol, which yields o- and p-1-phenylethylphenols, DFT can be used to model the step-by-step mechanism and determine the activation energies for each step. rsc.org

A notable application of DFT is in the study of the hydroarylation of styrene with phenol catalyzed by hypervalent chalcogen bonds. acs.org DFT calculations revealed two possible activation modes: one involving the activation of styrene (π-activation) and the other involving the activation of phenol (O-activation). acs.org The calculations showed that the energy barriers for the O-activation mode are lower, suggesting it is the more favorable pathway. acs.org

In the context of polystyrene (PS) degradation to phenol via a process analogous to the Hock process, DFT calculations have been employed to assess the energetics of the oxidation pathways of dimer and trimer model compounds of polystyrene. nih.gov These calculations helped to understand the influence of neighboring phenyl groups on the reaction, revealing that conformational constraints can raise the energy barrier for hydrogen-atom transfer from the benzylic C-H bond. nih.gov

The following table summarizes key energetic data from DFT studies on phenol-styrene and related reactions:

| Reaction System | Computational Method | Calculated Parameter | Value (kcal/mol) | Reference |

| Dimer model of Polystyrene | DFT (B3LYP/6-311++G(df,pd)) | Energy barrier for PINO-mediated HAT from a benzylic C-H bond | 24.9 | nih.gov |

| Trimer model of Polystyrene | DFT (B3LYP/6-311++G(df,pd)) | Energy barrier for PINO-mediated HAT from a terminal benzylic C-H bond | 26.4 | nih.gov |

| Trimer model of Polystyrene | DFT (B3LYP/6-311++G(df,pd)) | Energy barrier for PINO-mediated HAT from an internal benzylic C-H bond | 33.3 | nih.gov |

| Aryldiazodiacetate and Styrene | DFT | Gibbs free energy of activation for the formation of a five-membered cyclic intermediate | 33.6 | nih.gov |

Electronic Structure Analysis of Reaction Intermediates and Transition States

DFT is also a powerful tool for analyzing the electronic structure of the transient species that occur during a reaction, namely intermediates and transition states. This analysis provides a deeper understanding of the bonding changes and charge distributions that govern the reaction's progress.

For example, in the study of hypervalent chalcogen bond catalysis, DFT can elucidate the nature of the interaction between the catalyst and the substrates. acs.org This includes analyzing the molecular orbitals involved in the bonding and the charge transfer between the species.

In the investigation of the reaction between phenol and hydroxyl radicals, DFT calculations have been used to optimize the geometries of the resulting product radicals and analyze their electronic properties. researchgate.net This information is crucial for understanding the degradation pathways of phenol in various environments.

Molecular Modeling and Simulation Techniques

Beyond the quantum mechanical realm of DFT, molecular modeling and simulation techniques, which often rely on classical force fields, are invaluable for studying the behavior of larger systems and longer timescales.

Prediction of Molecular Interactions and Complexation Behaviors

Molecular modeling can predict how phenol and styrene molecules interact with each other and with other molecules or surfaces. This is particularly relevant in understanding phenomena like adsorption and the formation of polymer complexes.

For instance, molecular dynamics (MD) simulations have been used to study the permeation of phenol and styrene through a model of the skin's lipid bilayer. nih.gov These simulations provide insights into the free energy profiles and diffusion coefficients of the molecules as they traverse the bilayer, helping to predict their permeability. nih.gov

In the context of polymer science, computational methods have been used to investigate the complexation behavior between copolymers such as poly(styrene-co-methacrylic acid) and poly(styrene-co-4-vinylpyridine). imist.ma These studies can predict the binding energies and the nature of the intermolecular interactions, such as hydrogen bonding, that drive the complex formation. imist.ma

Conformational Analysis in Polymeric Systems and Model Compounds

The properties of polymers are heavily dependent on their three-dimensional structure, or conformation. Molecular modeling techniques are essential for exploring the vast conformational space of polymers and identifying the most stable arrangements.

In the study of polystyrene degradation, computational studies on dimeric and trimeric model compounds revealed that conformational constraints imposed by neighboring phenyl rings play a significant role in the reactivity. nih.gov These constraints can hinder the necessary molecular rearrangements for the reaction to proceed efficiently. nih.gov

Furthermore, the study of styrene-styrene interactions using methods like Møller-Plesset second-order perturbation theory (MP2) and the effective fragment potential (EFP2) method helps in understanding the fundamental forces that govern the structure of polystyrene. nih.goviastate.edu These studies have identified that double hydrogen bonding (in carboxylated styrene) and π-π stacking interactions are key determinants of the dimer's structure. nih.goviastate.edu

Theoretical Studies on Catalysis and Selectivity in Phenol-Styrene Reactions

Computational chemistry plays a crucial role in understanding and designing catalysts for reactions involving phenol and styrene. Theoretical studies can shed light on the mechanism of catalysis and explain the observed selectivity of a reaction.

DFT calculations have been employed to investigate the mechanism of the hydroarylation of styrene with phenol catalyzed by cyclic hypervalent selenium-based catalysts. acs.org The study proposed an O-activation mode as being more favorable than the previously suggested π-activation mode, providing a new perspective for the design of such catalysts. acs.org

In the ortho-selective Friedel-Crafts alkylation of phenols with styrene, mechanistic studies combining experimental work with DFT calculations have been used to elucidate the reaction pathway. rsc.org These studies can help to understand the role of the catalyst and the directing effect of the hydroxyl group of phenol in achieving high regioselectivity. rsc.org

Theoretical investigations into the epoxidation of styrene catalyzed by Mn-porphyrins have used quantum mechanics/molecular mechanics (QM/MM) calculations to analyze the reaction pathway. researchgate.net These calculations can predict the energy barriers for the formation of different products, explaining the observed selectivity of the catalyst for styrene oxide over other byproducts. researchgate.net

The following table provides examples of catalysts and their proposed roles in phenol-styrene reactions as elucidated by theoretical studies:

| Reaction | Catalyst | Theoretical Method | Key Finding | Reference |

| Hydroarylation of Styrene with Phenol | Cyclic hypervalent selenium-based catalysts | DFT | O-activation of phenol is the more favorable pathway over π-activation of styrene. | acs.org |

| Ortho-selective Friedel-Crafts Alkylation of Phenols with Styrene | AgBF4 or HBF4·Et2O | DFT | The hydroxyl group of phenol is essential for reactivity and ortho-selectivity via a concerted protonation/C-C bond-formation pathway. | rsc.org |

| Epoxidation of Styrene | Mn-Porphyrins | QM/MM | The energy barrier to form the side product, phenylacetaldehyde, is significantly higher than that for the desired epoxide. | researchgate.net |

| Cyclopropanation of Styrene and Aryldiazodiacetate | Tris(pentafluorophenyl)borane | DFT | The catalyst activates the aryldiazodiacetate through an O-bound boron mechanism. | nih.gov |

Advanced Analytical Methodologies for Phenol Styrene Compounds

Spectroscopic Characterization Techniques

Spectroscopy plays a pivotal role in the detailed characterization of phenol-styrene compounds by providing insights into their molecular structure, functional groups, and quantitative composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Composition Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of phenol-styrene compounds and for analyzing the composition of copolymers. uc.edu Both ¹H and ¹³C NMR provide detailed information about the chemical environment of atomic nuclei.

In the ¹H NMR spectra of styrenated phenols, characteristic signals corresponding to aromatic protons are observed typically in the range of δ 7-8 ppm. pressbooks.pub The phenolic hydroxyl (-OH) proton gives a signal between δ 3 and 8 ppm. pressbooks.pub For instance, in a study of 3-vinylphenol, a phenolic metabolite of styrene (B11656), the phenolic OH proton appeared as a singlet at δ 4.72. nih.gov The vinyl group protons present distinct signals, with the cis and trans protons appearing as doublets at different chemical shifts, for example, at δ 5.25 and δ 5.78, respectively, in 3-vinylphenol. nih.gov

¹³C NMR is particularly useful for determining the substitution patterns on the phenolic ring and for analyzing the microstructure of copolymers. cdnsciencepub.com The chemical shifts of carbon atoms on the polymer backbone can reveal information about branching and the sequence distribution in copolymers. uc.edu For example, in polystyrenes with 4-methoxyphenol (B1676288) end groups, the position of attachment of the polystyrene chain to the phenol (B47542) ring can be inferred from the upfield or downfield shifts of the aromatic carbon signals. cdnsciencepub.com The presence of multiple peaks for certain carbon atoms can indicate variations in the tacticity of the polymer chain. cdnsciencepub.com

Table 1: Illustrative ¹H NMR Chemical Shifts for Protons in a Phenol-Styrene Adduct This table provides example chemical shift ranges for different types of protons found in phenol-styrene adducts. Actual values can vary based on the specific structure and solvent used.

| Proton Type | Example Chemical Shift (δ, ppm) | Multiplicity |

| Phenolic -OH | 4.5 - 8.0 | Singlet (broad) |

| Aromatic (Phenol Ring) | 6.5 - 7.5 | Multiplet |

| Aromatic (Styrene Ring) | 7.0 - 7.8 | Multiplet |

| Methine (-CH-) | 4.0 - 4.5 | Quartet |

| Methyl (-CH₃) | 1.5 - 1.7 | Doublet |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Reaction Monitoring

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups present in phenol-styrene compounds and for monitoring the progress of reactions such as alkylation and polymerization. atamanchemicals.comgoogle.comingentaconnect.com The FT-IR spectrum provides a molecular fingerprint based on the vibrational frequencies of chemical bonds.

A characteristic broad absorption band for the hydroxyl (-OH) group in phenols is typically observed around 3500 cm⁻¹. pressbooks.pub Aromatic rings show characteristic absorptions around 1500 and 1600 cm⁻¹. pressbooks.pub In the synthesis of styrenated phenols, the disappearance or change in intensity of the vinyl group absorptions from styrene can be monitored to follow the reaction progress. The formation of styrenated phenols can be confirmed by the appearance of new bands. For example, in the synthesis of styrenated phenols using a sulfated zirconia catalyst, the presence of the catalyst was confirmed by FT-IR peaks at 1048 cm⁻¹ and 1135 cm⁻¹, corresponding to S=O or S-O bonds. google.com Another study noted that selectivity towards di-styrenated phenol increased with the intensity of the IR absorption peak at 1236 cm⁻¹, corresponding to O-S-O bonds. nih.gov

Table 2: Key FT-IR Absorption Bands for Phenol-Styrene Compounds This table highlights the typical wavenumber ranges for important functional groups in phenol-styrene compounds.

| Functional Group | Wavenumber (cm⁻¹) | Description of Vibration |

| O-H (Phenolic) | 3200 - 3600 | Stretching, broad |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C-H (Aliphatic) | 2850 - 3000 | Stretching |

| C=C (Aromatic) | 1450 - 1600 | Stretching |

| C-O (Phenolic) | 1180 - 1260 | Stretching |

UV-Visible Spectroscopy for Quantitative Analysis and Reaction Progress Monitoring

UV-Visible spectroscopy is a versatile and cost-effective technique for the quantitative analysis of phenolic compounds and for monitoring reaction progress. ijset.inajpaonline.comresearchgate.net This method is based on the principle that molecules with chromophores, such as the aromatic rings in phenol and styrene, absorb light in the UV-visible region. slideshare.net

The phenolic ring exhibits a primary absorption band around 270-280 nm. researchgate.net The exact wavelength of maximum absorbance (λmax) can be influenced by the substitution pattern on the ring. For instance, a study on polystyrenes with 4-methoxyphenol end groups showed an absorbance maximum at 294 nm in chloroform (B151607) solution. cdnsciencepub.com By creating a calibration curve using standard solutions of known concentrations, the concentration of a phenolic compound in a sample can be determined based on its absorbance, following the Beer-Lambert Law. ijset.inslideshare.net

This technique can also be used to monitor reactions. For example, in the photoacid-catalyzed reaction of phenol with styrene, the progress of the reaction can be followed by observing the changes in the UV-Vis absorption spectrum of the photoacid catalyst.

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating the components of complex mixtures of phenol-styrene compounds, allowing for their individual identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis of Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique used for the analysis of volatile and semi-volatile compounds. For the analysis of phenolic compounds, a derivatization step is often necessary to increase their volatility and improve chromatographic resolution. nih.gov A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the polar hydroxyl group into a less polar trimethylsilyl (B98337) (TMS) ether. nih.govshimadzu.com

In the GC column, the derivatized compounds are separated based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which provides information about their molecular weight and fragmentation patterns, allowing for their identification. For example, the TMS derivatives of 2-vinylphenol, 3-vinylphenol, and 4-vinylphenol (B1222589) all yield ions at m/z 192 (molecular ion) and 177 (M-15, loss of a methyl group), but they are distinguished by their different retention times in the gas chromatograph. nih.gov GC-MS is also used for the quantitative analysis of these compounds by using an internal standard and creating a calibration curve. epa.gov

Table 3: Example GC-MS Data for Derivatized Phenolic Metabolites of Styrene This table provides an example of retention times and key mass-to-charge ratios (m/z) for trimethylsilyl (TMS) derivatives of vinylphenols.

| Compound (as TMS derivative) | Retention Time (min) | Key m/z values |

| 2-Vinylphenol-TMS | Varies with column/conditions | 192, 177 |

| 3-Vinylphenol-TMS | Varies with column/conditions | 192, 177 |

| 4-Vinylphenol-TMS | Varies with column/conditions | 192, 177 |

High-Performance Liquid Chromatography (HPLC) for Compound Separation and Detection

High-Performance Liquid Chromatography (HPLC) is the workhorse technique for the separation and quantification of phenolic compounds from complex mixtures. researchgate.netmdpi.com It is particularly well-suited for non-volatile or thermally labile compounds that are not amenable to GC analysis.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of phenolic compounds, where a nonpolar stationary phase is used with a more polar mobile phase. mdpi.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of compounds with a wide range of polarities, such as in a mixture of mono-, di-, and tri-styrenated phenols. mdpi.com

Various detectors can be coupled with HPLC, with UV-Visible or Diode Array Detectors (DAD) being the most common for phenolic compounds due to their strong UV absorbance. mdpi.com An HPLC-DAD method was developed for the simultaneous detection of 17 different phenolic compounds, using a gradient elution with a C18 column and detecting at multiple wavelengths to optimize sensitivity for each compound. mdpi.com HPLC can also be coupled with a mass spectrometer (LC-MS) for enhanced identification capabilities. mdpi.com

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution and Polydispersity

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful and widely used technique for determining the molecular weight distribution and polydispersity of polymers, including those derived from phenol and styrene. waters.comntust.edu.tw The separation mechanism in GPC is based on the hydrodynamic volume of the polymer molecules in solution, not their molecular weight directly. waters.com Larger molecules are excluded from the pores of the column's packing material and thus elute first, while smaller molecules penetrate the pores to varying extents and have a longer elution time. waters.comwarwick.ac.uk

The molecular weight distribution of a polymer describes the range of different chain lengths within a sample. waters.com This distribution is crucial as it significantly influences the physical and mechanical properties of the final material. lcms.cz GPC provides a visual representation of this distribution as a chromatogram, from which various molecular weight averages can be calculated. These include the number-average molecular weight (Mn), weight-average molecular weight (Mw), and Z-average molecular weight (Mz). waters.com

The polydispersity index (PDI), calculated as the ratio of Mw to Mn (Mw/Mn), is a measure of the breadth of the molecular weight distribution. waters.com A PDI value of 1.0 indicates a monodisperse polymer, where all chains have the same length. Synthetic polymers, such as those made from phenol and styrene, are inherently polydisperse and have PDI values greater than 1.0. waters.comwarwick.ac.uk

For the analysis of phenol-styrene compounds, which can range from low molecular weight resins to high molecular weight polymers, a variety of GPC columns and conditions may be employed. lcms.czhplc.eu Columns packed with highly cross-linked styrene-divinylbenzene (S-DVB) are common for non-aqueous GPC applications. ntust.edu.twphenomenex.com The choice of solvent is critical to ensure complete dissolution of the polymer without interaction with the column packing. waters.com For some challenging polymers, elevated temperatures may be necessary for both dissolution and analysis. lcms.cz

Calibration of the GPC system is essential for accurate molecular weight determination. This is typically achieved using well-characterized polymer standards with narrow molecular weight distributions, such as polystyrene standards. lcms.czscielo.br A calibration curve of log molecular weight versus elution volume is constructed, allowing the molecular weight distribution of the unknown sample to be determined. researchgate.net Advanced detection methods, such as light scattering and viscometry, can be coupled with the standard refractive index (RI) detector to obtain absolute molecular weight data without the need for column calibration with specific standards. waters.comresearchgate.net

Table 1: Typical GPC Parameters for Phenol-Styrene Polymer Analysis

| Parameter | Value/Description | Source |

| Columns | 2 x PolarGel-M, 300 x 7.5 mm | hplc.eu |

| Eluent | 0.2% (w/v) DMF & 0.1% LiBr | hplc.eu |

| Flow Rate | 1.0 mL/min | hplc.eu |

| Injection Volume | 100 µL | hplc.eu |

| Temperature | 50 °C | hplc.eu |

| Detector | Refractive Index (RI) | hplc.eu |

Research has utilized GPC to characterize the polymerization of phenolic resins, measuring the change in molecular weight during the curing process. tappi.org In studies of styrenated phenols, GPC has been used to monitor the molecular weight of polystyrenes prepared in the presence of 4-methoxyphenol, revealing number-average molecular weights in the range of 2800 to 3600. cdnsciencepub.com

Microscopic and Thermal Analysis Techniques

Scanning Electron Microscopy (SEM) for Surface Morphology and Catalyst Characterization

Scanning Electron Microscopy (SEM) is an indispensable tool for visualizing the surface morphology and topography of materials at high magnifications. ibecbarcelona.eunanoanalytics.com It provides detailed information about the shape, size, and texture of particles, as well as the structure of fractured surfaces. ibecbarcelona.eulpnu.ua In the context of phenol-styrene compounds, SEM is applied to characterize both the final polymeric materials and the catalysts used in their synthesis.

The technique operates by scanning a focused beam of electrons onto the sample's surface. The interactions between the electrons and the sample generate various signals, primarily secondary electrons and backscattered electrons, which are collected by detectors to form an image. ibecbarcelona.eu Secondary electrons are most sensitive to surface topography, while backscattered electrons provide contrast based on the elemental composition of the sample. ibecbarcelona.eu

For catalyst characterization, SEM is used to examine the morphology of the catalyst support and the dispersion of active metal particles. For instance, in the preparation of catalysts for phenol oxidation or alkylation, SEM can reveal the structure of the support material, such as silica (B1680970) gel or ion-exchange resins. whiterose.ac.ukhep.com.cnacs.org The morphology of polystyrene-immobilized base catalysts has been investigated using SEM to understand their structural properties. osti.gov

In the analysis of phenol-styrene polymers and composites, SEM is used to study the fracture surfaces, providing insights into the material's toughness and failure mechanisms. acs.org The morphology of polymer blends and composites, including the dispersion of fillers or reinforcing agents like carbon fibers, can be effectively evaluated. lpnu.uaresearchgate.net For example, SEM has been used to observe the surface of emulsion microparticles in acrylonitrile-styrene-acrylate resins and the fractured surfaces of composites to understand phase morphology. acs.orgepo.org

Table 2: Applications of SEM in Phenol-Styrene Compound Analysis

| Application | Information Obtained | Source |

| Catalyst Characterization | Morphology of catalyst support, dispersion of active particles | whiterose.ac.ukhep.com.cnosti.gov |

| Polymer Morphology | Surface topography, particle size and shape | ibecbarcelona.euacs.orgepo.org |

| Composite Analysis | Fracture surface analysis, filler dispersion | lpnu.uaresearchgate.net |

Thermogravimetric Analysis (TGA) for Thermal Decomposition Behavior

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. polymerinnovationblog.com It provides valuable information about the thermal stability, decomposition kinetics, and composition of materials, including phenol-styrene polymers and resins. polymerinnovationblog.comtainstruments.com

The TGA instrument consists of a high-precision balance with a sample pan located inside a furnace. polymerinnovationblog.com As the sample is heated according to a defined temperature program, its mass is continuously recorded. The resulting TGA curve plots mass percentage against temperature. The first derivative of this curve, known as the DTG (Derivative Thermogravimetry) curve, shows the rate of mass loss and helps to identify the temperatures at which decomposition is most rapid. polymerinnovationblog.com

For phenol-styrene compounds, TGA is used to determine their thermal degradation profiles. The thermal degradation of polystyrene, for example, is known to occur at temperatures above 300°C, with rapid decomposition occurring at higher temperatures. researchgate.net Copolymers of styrene often exhibit different thermal stabilities depending on the comonomer. For instance, the thermal stability of styrene copolymers can be influenced by the presence of maleic acid or dicarboxylic acids. researchgate.net Studies on block copolymers of liquid crystalline oligoester and polystyrene have shown that the copolymers have lower thermal stability compared to the individual homopolymers. scielo.br

TGA is also instrumental in evaluating the curing of phenolic resins, especially when the curing reaction involves the release of volatile byproducts like water. polymerinnovationblog.comdtic.mil The mass loss associated with the cure can be quantified to assess the degree of cure. polymerinnovationblog.com The thermal stability of cured phenolic composites can also be assessed. For example, a TGA analysis of a cured carbon fiber phenolic resin composite showed a 5% mass loss at 473.2°C. researchgate.net

Table 3: TGA Data for a Cured Carbon Fiber Phenolic Resin Composite

| Temperature (°C) | Mass Remaining (%) | Observation | Source |

| 30 - 473.2 | > 95 | Minimal degradation | researchgate.net |

| 473.2 | 91.48 | 5% mass loss | researchgate.net |

| > 538 | Decreasing | Rapid degradation begins | researchgate.net |

| 540 | 86.2 | Charred surface | researchgate.net |

The atmosphere in the TGA can be controlled (e.g., nitrogen for inert conditions, air or oxygen for oxidative degradation studies), which allows for the simulation of different environmental conditions. polymerinnovationblog.com For instance, the degradation of poly(vinyl methyl ether) shows a single major mass loss step in nitrogen, but three distinct mass loss processes in air. polymerinnovationblog.com

Differential Scanning Calorimetry (DSC) for Thermomechanical Transitions (e.g., Glass Transition)

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time. torontech.com It is highly sensitive to changes in material properties that involve an enthalpy change, making it ideal for studying thermomechanical transitions such as the glass transition, melting, and crystallization. torontech.comhanser-elibrary.com

In a DSC experiment, the sample and an inert reference are subjected to a controlled temperature program. torontech.com The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. This differential heat flow is plotted against temperature, producing a DSC curve. torontech.com

A key application of DSC for amorphous or semi-crystalline polymers like those based on phenol and styrene is the determination of the glass transition temperature (Tg). tainstruments.com The glass transition is a reversible transition from a hard, rigid state to a more flexible, rubbery state. tainstruments.com On the DSC curve, the Tg appears as a step-like change in the baseline, corresponding to a change in the material's heat capacity. tainstruments.com The Tg is a critical property as it defines the upper temperature limit for the structural use of many polymers. acs.org

DSC is also used to study curing (crosslinking) reactions in thermosetting resins, such as phenolic resins. tappi.orgnetzsch.com The curing process is typically an exothermic reaction, which appears as a peak on the DSC curve. The area under this peak is proportional to the enthalpy of the reaction (ΔH), and can be used to quantify the extent of cure. netzsch.comresearchgate.net Studies have shown that the curing of lignin-phenol-formaldehyde resins occurs at lower temperatures compared to conventional phenol-formaldehyde resins. nih.gov

For copolymers, DSC can reveal information about their miscibility and phase behavior. For example, in poly(styrene-co-4-vinyl phenol)/poly(styrene-co-4-vinyl pyridine) blends, DSC has been used to study the glass transition temperatures as a function of composition. mdpi.com

Table 4: Typical DSC Data for Phenolic Resin Curing

| Parameter | Description | Source |

| Onset Temperature (Tonset) | Temperature at which the curing reaction begins | researchgate.netnih.gov |

| Peak Temperature (Tpeak) | Temperature at which the curing reaction rate is maximum | researchgate.netnih.gov |

| Endset Temperature | Temperature at which the curing reaction is complete | researchgate.net |

| Enthalpy (ΔH) | Total heat released during the curing reaction | researchgate.netnih.gov |

Elemental Analysis and Surface Properties Characterization

The characterization of phenol-styrene compounds often involves determining their elemental composition and understanding their surface properties, which are critical for applications such as adhesives, coatings, and composites. ustc.edu.cn

Elemental Analysis is a fundamental technique used to determine the mass fractions of elements (primarily carbon, hydrogen, nitrogen, and sulfur) in a sample. mdpi.com For phenol-styrene polymers, CHN analysis provides basic information about the polymer's composition and can be used to confirm the success of a synthesis or modification reaction. mdpi.com For example, in the synthesis of polystyrene-immobilized organic bases, elemental analysis was used to determine the degree of functionalization of the polymer resin. osti.gov

Surface Properties Characterization is crucial because the surface of a material governs its interaction with the environment and other materials. ustc.edu.cn Several techniques are employed for this purpose:

X-ray Photoelectron Spectroscopy (XPS) , also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique that provides information about the elemental composition and chemical state of the elements within the top few nanometers of a surface. mdpi.comustc.edu.cn XPS has been used to study the surface of poly(styrene-co-4-vinyl phenol)/poly(styrene-co-4-vinyl pyridine) blends, revealing the surface chemical composition and information about hydrogen bonding interactions. mdpi.comustc.edu.cn

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is another surface-sensitive technique that provides detailed molecular information about the outermost atomic layers of a sample. ustc.edu.cn It has been used in conjunction with XPS to quantitatively analyze the surface concentrations of vinyl phenol, styrene, and vinyl pyridine (B92270) units in polymer blends. ustc.edu.cn

Contact Angle Measurement is a simple yet effective method to determine the wettability of a surface by a liquid. This provides information about the surface energy of the material. nanoanalytics.com

Potentiometric Titration can be used to determine the concentration of acidic or basic groups on the surface or within the bulk of a polymer. For instance, it has been used to estimate the fraction of acidic OH groups in polystyrene with 4-methoxyphenol end groups. cdnsciencepub.com

The surface properties of polymers are influenced by factors such as molecular weight and the presence of different functional groups. mdpi.com In polymer blends, the component with the lower surface energy often tends to segregate to the surface. mdpi.com

Table 5: Techniques for Elemental and Surface Analysis of Phenol-Styrene Compounds

| Technique | Information Provided | Source |

| Elemental Analysis (CHN) | Bulk elemental composition (C, H, N, S) | mdpi.com |

| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition and chemical state | mdpi.comustc.edu.cn |

| Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) | Surface molecular information | ustc.edu.cn |

| Potentiometric Titration | Concentration of acidic/basic functional groups | cdnsciencepub.com |

Applications and Functional Materials Derived from Phenol Styrene Systems

Role in Antioxidant Technologies

Styrenated phenols are highly effective and widely utilized as antioxidants, particularly in the polymer and rubber industries. Their primary function is to inhibit or retard the degradation of materials caused by oxidation. service.gov.ukrubbermalaysia.comadditivesforpolymer.com

Styrenated Phenols as Stabilizers in Polymer and Rubber Industries

Styrenated phenols serve as non-staining and non-discoloring stabilizers for a variety of polymers and both natural and synthetic rubbers. atamanchemicals.comrubbermalaysia.comadishank.com They are incorporated into materials such as styrene-butadiene rubber (SBR), polybutadiene (B167195) rubber (PBR), chloroprene (B89495) rubber, and ethylene-propylene rubber to enhance their resistance to heat and oxygen-induced aging. rubbermalaysia.comadditivesforpolymer.com Their excellent color stability makes them particularly suitable for use in white and light-colored rubber and latex products, including flooring, shoe soles, and mechanical goods. rubbermalaysia.comadishank.com In the plastics industry, styrenated phenols are employed as antioxidants for polyolefins like polyethylene (B3416737) and polypropylene (B1209903), as well as for polyformaldehyde. rubbermalaysia.comadditivesforpolymer.com They can be used in combination with other antioxidants, such as phosphites, to create a synergistic stabilizing effect. adishank.comtradchemical.com

Table 1: Applications of Styrenated Phenols as Stabilizers

| Industry | Polymer/Rubber | Application Examples |

| Rubber | Natural Rubber, SBR, NBR, IR, BR, CR | Tires, shoe soles, flooring, conveyor belt covers, latex gloves, balloons rubbermalaysia.comadishank.comtradchemical.comictchemicals.com |

| Plastics | Polypropylene, Polyethylene, Polyformaldehyde | Adhesives, lubricants, plasticizers rubbermalaysia.comadditivesforpolymer.com |

| Adhesives | - | Formulation of various adhesives rubbermalaysia.comontosight.ai |

Mechanistic Basis of Antioxidant Activity

The antioxidant properties of styrenated phenols stem from their chemical structure as sterically hindered phenols. koreascience.kr The mechanism of action involves the donation of a hydrogen atom from the phenolic hydroxyl group to reactive free radicals, such as peroxy radicals (ROO•), which are responsible for the oxidative degradation of polymers. service.gov.ukoup.com This hydrogen transfer terminates the free-radical chain reaction. google.com The resulting phenoxy radical is stabilized by resonance and the bulky styryl groups, which prevent it from initiating new degradation chains. koreascience.krnih.gov These stable phenoxy radicals can then react with other radicals, effectively removing them from the system. service.gov.uknih.gov Over time, the styrenated phenol (B47542) can become chemically bound to the rubber matrix. service.gov.uk The presence of bulky substituents, like the styryl groups, in the ortho position to the hydroxyl group enhances the stability of the phenoxy radical, thereby increasing the antioxidant efficiency. koreascience.kr

Intermediates in Industrial Chemical Synthesis

Beyond their direct application as antioxidants, styrenated phenols are crucial intermediates in the synthesis of other valuable industrial chemicals. Their unique chemical structure allows them to be modified to create a range of functional materials. atamanchemicals.comservice.gov.uk

Precursors for Surfactant Production (e.g., Ethoxylates, Alkoxylates)

Styrenated phenols are widely used as intermediates in the production of non-ionic surfactants, specifically ethoxylates and propoxylates. atamanchemicals.comservice.gov.ukictchemicals.com This is achieved through a process called alkoxylation, where ethylene (B1197577) oxide or propylene (B89431) oxide is reacted with the styrenated phenol. atamanchemicals.comadishank.comnih.gov The resulting styrenated phenol alkoxylates are versatile surfactants with applications as emulsifiers, dispersants, and stabilizers in various formulations. atamanchemicals.comomniimpexgoa.inshreechem.in For instance, ethoxylated styrenated phenols are used as emulsifiers in the pesticide industry and have applications in detergents and for crop protection. rubbermalaysia.comadishank.compcc.eu The composition of the initial styrenated phenol, particularly the content of the tristyrenated component, influences its suitability for surfactant production. service.gov.uk

Table 2: Surfactants Derived from Styrenated Phenols

| Surfactant Type | Precursor | Production Process | Key Applications |

| Styrenated Phenol Ethoxylates | Styrenated Phenol | Ethoxylation | Emulsifiers, dispersants, stabilizers in pesticides, detergents, paints, and coatings adishank.comomniimpexgoa.inshreechem.in |

| Styrenated Phenol Propoxylates | Styrenated Phenol | Propoxylation | Intermediate for surfactant production atamanchemicals.comictchemicals.com |

Building Blocks for Resins and Coatings (e.g., Phenolic Resins, Epoxy Paint Diluents)